molecular formula C15H25NO4 B6273863 4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid CAS No. 1260882-98-1

4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

Cat. No. B6273863
CAS RN: 1260882-98-1
M. Wt: 283.4
InChI Key:
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Description

The compound “4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid” is an organic compound that contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butoxy carbonyl (t-Boc) group is a protecting group often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted at the 4-position with a but-3-en-1-yl group and a t-Boc protected carboxylic acid .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperidine ring, the carbon-carbon double bond in the but-3-en-1-yl group, and the t-Boc protected carboxylic acid. Each of these functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar t-Boc protected carboxylic acid could impact its solubility properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Piperidine derivatives are a rich area of study in medicinal chemistry, and this compound could potentially be of interest in the development of new pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid' involves the protection of the piperidine nitrogen, followed by the addition of the but-3-en-1-yl group and the tert-butoxycarbonyl (Boc) protecting group. The carboxylic acid group is then deprotected to yield the final product.", "Starting Materials": [ "Piperidine", "But-3-en-1-ol", "Di-tert-butyl dicarbonate (Boc2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Protection of piperidine nitrogen with Boc group", "React piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in ethyl acetate (EtOAc) to yield Boc-protected piperidine.", "Step 2: Addition of but-3-en-1-yl group", "React Boc-protected piperidine with but-3-en-1-ol in the presence of a base such as sodium hydroxide (NaOH) in methanol (MeOH) to yield the but-3-en-1-yl-Boc-protected piperidine.", "Step 3: Protection of carboxylic acid group with Boc group", "React the but-3-en-1-yl-Boc-protected piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in ethyl acetate (EtOAc) to yield the Boc-protected but-3-en-1-yl-Boc-protected piperidine.", "Step 4: Deprotection of carboxylic acid group", "React the Boc-protected but-3-en-1-yl-Boc-protected piperidine with hydrochloric acid (HCl) in methanol (MeOH) to remove the Boc protecting group from the carboxylic acid group and yield the final product, 4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid." ] }

CAS RN

1260882-98-1

Product Name

4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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